1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)

Beschreibung

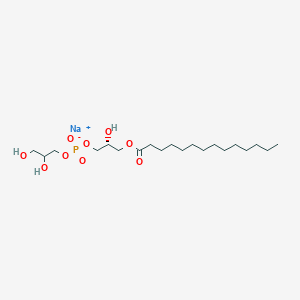

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), often referred to as 14:0 Lyso PG or LMPG in abbreviated contexts (though full nomenclature is retained here per requirements), is a lysophospholipid with a single myristoyl (C14:0) chain at the sn-1 position and a hydroxyl group at the sn-2 position. Its head group consists of a glycerol phosphate moiety, conferring a net negative charge at physiological pH due to the sodium salt counterion . This amphiphilic structure enables its role as a mild detergent in membrane protein studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and structural biology .

The compound is synthesized to >99% purity (with ≤10% 2-LPG isomer contamination) and is commercially available for applications in lipid bilayer modeling, antimicrobial peptide folding studies, and detergent-mediated protein solubilization . Its critical micelle concentration (CMC) and low light-scattering properties make it advantageous for minimizing experimental artifacts in spectroscopic analyses .

Eigenschaften

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)27-15-19(23)17-29-30(25,26)28-16-18(22)14-21;/h18-19,21-23H,2-17H2,1H3,(H,25,26);/q;+1/p-1/t18?,19-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHJESQIJHKLBB-SQTGWKPBSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NaO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of myristic acid with glycerol derivatives, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors to maintain precise reaction conditions. The purity of the final product is typically ensured through various purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in various biological processes.

Reduction: Reduction reactions can modify the functional groups on the glycerol backbone.

Substitution: This compound can participate in substitution reactions where the phosphate group can be replaced with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids with different functional groups .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

- Membrane Formation and Dynamics

- Drug Delivery Systems

- Biochemical Pathways

Case Study 1: Lipid-Based Drug Delivery

Case Study 2: Membrane Protein Interactions

Research involving membrane protein studies showed that incorporating this lysophospholipid into model membranes altered the activity of membrane-bound enzymes. The compound facilitated better solubilization and purification of proteins, highlighting its utility in structural biology .

Industrial Applications

The industrial production of 1-myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) involves large-scale esterification and phosphorylation processes. Automated reactors maintain precise conditions to ensure high purity levels through techniques like chromatography and crystallization. Its applications extend to cosmetics and pharmaceuticals due to its favorable interfacial properties .

Wirkmechanismus

The mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity by altering the local lipid environment. This compound can also serve as a substrate for enzymes involved in lipid metabolism, thereby participating in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) with structurally and functionally related lysophospholipids and phospholipids.

Table 1: Structural and Functional Comparison of Lysophospholipids and Analogues

Key Comparative Findings:

Head Group Chemistry: The glycerol phosphate head group of 1-myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) differentiates it from neutral lysophospholipids like LMPC and LPE14:0. This anionic property facilitates interactions with cationic antimicrobial peptides (e.g., Lynronne-1) and minimizes nonspecific binding in NMR experiments . In contrast, DOPG and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) exhibit similar thermophoretic migration behavior due to shared head groups but differ in acyl chain saturation and length, impacting membrane rigidity .

Acyl Chain Effects :

- Compared to LPG (C16:0), the shorter myristoyl chain (C14:0) of the target compound reduces hydrophobic interactions, making it less disruptive to membrane integrity in solubilization assays .

- Unsaturated analogues like DOPG (C18:1) form more fluid bilayers, whereas saturated chains (e.g., in LMPG) stabilize detergent micelles for protein encapsulation .

Functional Versatility: LMPG outperforms zwitterionic detergents (e.g., DPC) in preserving the native fold of membrane proteins like the Lassa virus transmembrane domain, as evidenced by resolved methyl resonances in NMR spectra .

Purity and Isomer Contamination :

- Commercial LMPG contains ≤10% 2-LPG isomer, whereas lysophospholipids like LLPC (1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine) exhibit higher isomer variability, complicating structural studies .

Biologische Aktivität

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly referred to as myristoyl glycerophospholipid, is a lysophospholipid characterized by the presence of myristic acid (C14:0) at the sn-1 position. Its unique structure allows it to play significant roles in various biological and biochemical processes, particularly in membrane dynamics and drug delivery systems.

- Chemical Formula : C20H40NaO9P

- CAS Number : 326495-21-0

- Molecular Weight : 441.5 g/mol

Synthesis and Production

The synthesis of this compound typically involves the esterification of myristic acid with glycerol derivatives, followed by phosphorylation. Industrially, large-scale production utilizes automated reactors with precise control over reaction conditions to ensure high purity through techniques like chromatography and crystallization .

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) integrates into lipid bilayers, influencing membrane fluidity and permeability. It interacts with membrane proteins, modulating their activity by altering the local lipid environment. This compound may also serve as a substrate for enzymes involved in lipid metabolism, participating in various biochemical pathways .

Cellular Effects

The compound exhibits diverse cellular effects:

- Membrane Formation : It is crucial in the generation of artificial membranes such as liposomes and micelles, which are essential for drug delivery systems.

- Cell Signaling : It plays a role in cell signaling pathways by modulating membrane properties and interactions with proteins .

Research Applications

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) has numerous applications across various fields:

- Biochemistry : Used in studies of lipid biochemistry and membrane dynamics.

- Pharmaceuticals : Employed in the development of lipid-based drug delivery systems, enhancing the efficacy of therapeutic agents.

- Cosmetics : Utilized in formulating various cosmetic products due to its amphiphilic nature .

Case Study 1: Lipid-Based Drug Delivery Systems

A study explored the use of 1-myristoyl glycerophospholipid in formulating liposomal carriers for anticancer drugs. The findings indicated that incorporating this lysophospholipid significantly improved the encapsulation efficiency and stability of the liposomes, leading to enhanced drug release profiles and cytotoxicity against cancer cell lines .

Case Study 2: Membrane Dynamics

Another research focused on the impact of 1-myristoyl glycerophospholipid on membrane fluidity. Using fluorescence spectroscopy, it was demonstrated that this compound could alter the phase transition temperature of lipid bilayers, thereby affecting membrane properties crucial for cellular functions such as transport and signaling .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) | Two acyl chains | More hydrophobic; less soluble in water |

| 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol | Variation in glycerol backbone | Slightly altered properties affecting interactions |

The uniqueness of 1-myristoyl glycerophospholipid lies in its specific structure that allows stable micelle and liposome formation, making it particularly advantageous for applications requiring interaction with both hydrophobic and hydrophilic environments .

Q & A

Q. How is the purity and isomer composition of this lysophospholipid typically assessed?

Purity is determined using thin-layer chromatography (TLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). TLC with solvent systems like chloroform-methanol-water (65:25:4, v/v) can resolve lysophospholipid isomers, while UPLC-MS quantifies trace impurities. The compound may contain up to 10% of the 2-LPG isomer due to acyl chain migration during synthesis . For batch-specific isomer ratios, refer to Certificates of Analysis (COA) provided by manufacturers.

Q. What are the recommended storage conditions to ensure stability?

Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent oxidation. Reconstituted solutions in organic solvents (chloroform:methanol mixtures) should be aliquoted and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles to minimize hydrolysis .

Q. What role does this lysophospholipid play in membrane protein structural studies?

It is used to solubilize membrane proteins for nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) studies. For example, 14:0 Lyso PG (LMPG) stabilizes KCNE1 potassium channel fragments in micelles, enabling site-directed spin labeling and paramagnetic relaxation enhancement (PRE) measurements .

Q. Which analytical techniques are most effective for characterizing this compound?

- Mass spectrometry (MS): MALDI-TOF or ESI-MS for molecular weight verification (e.g., m/z 726.9 for [M+Na]⁺).

- NMR: ³¹P-NMR to confirm phosphate group integrity (~0.5–1.5 ppm) and ¹H-NMR for acyl chain and glycerol backbone analysis.

- TLC: Validates lipid class and detects degradation products (e.g., free fatty acids) .

Advanced Questions

Q. How can researchers resolve and quantify the 1-LPG and 2-LPG isomer content?

Use chiral chromatography with cellulose-based columns (e.g., Chiralpak IC) and a hexane-isopropanol-acetic acid mobile phase. Normal-phase HPLC with evaporative light scattering detection (ELSD) can quantify isomer ratios. Adjusting solvent polarity improves separation of 1-LPG (sn-1 acylated) and 2-LPG (sn-2 hydroxyl) isomers .

Q. How does the myristoyl (C14:0) acyl chain length influence membrane interactions compared to longer-chain analogs?

Shorter chains (C14:0) reduce bilayer thickness and increase membrane curvature stress, facilitating micelle formation. This contrasts with palmitoyl (C16:0) or stearoyl (C18:0) chains, which enhance bilayer stability but reduce solubility. For example, 14:0 Lyso PG improves protein incorporation in mixed micelles, while 16:0 Lyso PG is preferred for planar bilayer studies .

Q. What methodologies are recommended for quantifying phospholipid degradation products in formulations?

UPLC-MS with a C18 column and gradient elution (water-acetonitrile with 0.1% formic acid) identifies hydrolyzed products (e.g., free myristic acid, glycerophosphate). Quantify using external standards and multiple reaction monitoring (MRM) modes. Degradation rates are temperature-dependent; accelerated studies at 37°C can model long-term stability .

Q. How is this compound utilized in studying antimicrobial peptide (AMP) mechanisms?

Prepare large unilamellar vesicles (LUVs) with 14:0 Lyso PG and POPG (3:7 molar ratio) to mimic bacterial membranes. Monitor AMP-induced membrane disruption via fluorescence dye leakage (e.g., carboxyfluorescein) or isothermal titration calorimetry (ITC). For example, MSI-78 peptide interaction studies reveal pore-forming kinetics dependent on lysophospholipid content .

Q. What are the considerations for using this lipid in paramagnetic relaxation enhancement (PRE) NMR studies?

- Spin-labeling: React cysteine residues in membrane proteins with MTSL (methanethiosulfonate spin label) in LMPG-containing buffers.

- Sample preparation: Maintain lipid-to-protein molar ratios >100:1 to ensure micelle homogeneity.

- Data interpretation: Account for lipid-induced line broadening in ¹H-¹⁵N HSQC spectra .

Q. How does the presence of lysophospholipids affect the structural dynamics of membrane proteins?

Lysophospholipids increase membrane fluidity and reduce lateral pressure, promoting conformational flexibility in transmembrane domains. For example, KCNE1 in LMPG micelles exhibits dynamic N-terminal residues, detectable via PRE NMR. Contrast with POPC/POPG bilayers, where rigid lipid packing restricts motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.